2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione
Description
Overview and Significance
2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione represents a specialized class of Schiff base compounds that has garnered considerable attention in contemporary organic chemistry research. The compound belongs to the broader family of azomethine derivatives, characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom linked to an aromatic fluorinated system. The significance of this particular compound lies in its unique structural architecture that combines the reactive properties of dimedone with the electronic effects of fluorine substitution on the aniline moiety.
Schiff bases, named after Hugo Schiff who discovered them in 1864, are compounds with the general structure R¹R²C=NR³, where R³ represents an alkyl or aryl group excluding hydrogen. These compounds can be considered a sub-class of imines, being either secondary ketimines or secondary aldimines depending on their structure. The incorporation of fluorine atoms into organic molecules has been shown to modulate both chemical and biological properties, including membrane partitioning and interaction with biological targets. In the case of 2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione, the fluorine substitution at the ortho position of the aniline ring creates distinctive electronic and steric effects that influence the compound's overall behavior.
Research investigations have demonstrated that structural modifications in Schiff bases can dramatically affect their biological and chemical properties. Studies have shown that even minimal structural changes, such as the position of substituents on aromatic rings, can greatly affect antimicrobial properties and other biological activities. The presence of fluorine substitution has been particularly noted for its ability to enhance biological activity and modify physicochemical properties. For instance, research on similar fluorinated pyridine Schiff bases has revealed that compounds with two fluorine substitutions exhibit significantly different biological activities compared to those with single fluorine substitutions.
The compound's structural framework incorporates dimedone (5,5-dimethyl-1,3-cyclohexanedione), which is recognized as a green and versatile scaffold in organic transformations. Dimedone serves as an important building block for the preparation of five- and six-membered heterocycles, as well as polycyclic-fused heterocycles. Its utility stems from its ability to act as a nucleophile in various reactions, facilitating the formation of complex molecular structures that are found in several natural products and pharmaceutical agents.
Historical Development of Dimedone-Derived Schiff Bases
The historical development of dimedone-derived Schiff bases can be traced back to the fundamental discoveries in both Schiff base chemistry and dimedone chemistry during the late 19th and early 20th centuries. The initial synthesis of Schiff bases by Hugo Schiff in 1864 laid the groundwork for subsequent investigations into these versatile compounds. However, the specific application of dimedone as a carbonyl component in Schiff base formation evolved more gradually as researchers recognized the unique properties conferred by this cyclic diketone structure.
Dimedone itself was first synthesized and characterized as an organic compound with the formula (CH₃)₂C(CH₂)₂(CO)₂(CH₂), classified as a cyclic diketone and derivative of 1,3-cyclohexanedione. The compound is prepared from mesityl oxide and diethyl malonate via a Michael addition reaction. Early applications of dimedone focused primarily on its use as a reagent to test for the aldehyde functional group, as it reacts with aldehydes to give crystalline derivatives whose melting points can be used to distinguish between different aldehydes.
The development of dimedone-derived Schiff bases gained momentum as researchers began to explore the synthetic versatility of dimedone in forming complex heterocyclic structures. Studies have shown that dimedone exhibits interesting tautomeric behavior, existing in equilibrium with its tautomer in solution with a 2:1 keto to enol ratio in chloroform. Crystalline dimedone contains chains of molecules in the enol form, linked by hydrogen bonds. This tautomeric behavior plays a crucial role in the reactivity of dimedone toward various nucleophiles and electrophiles.
Recent research has demonstrated the successful synthesis of various dimedone-derived Schiff bases using different aromatic amines. For example, studies have reported the synthesis and characterization of Schiff bases such as 3,3-dimethyl-5(phenylimino)cyclohexan-1-one, [(4-chlorophenyl)imino]-3,3-dimethyl-5(phenylimino)cyclohexan-1-one, and 3,3-dimethyl-5-[(4-nitrophenyl)imino]-3,3-dimethyl-5(phenylimino)cyclohexan-1-one. These compounds were synthesized by condensation of equimolar amounts of dimedone with different amines such as aniline, 4-chloroaniline, and 4-nitroaniline in ethanol.
The incorporation of fluorinated anilines into dimedone-based Schiff base synthesis represents a more recent development in this field. Research has shown that fluorine substitution can significantly enhance the biological and chemical properties of Schiff base compounds. Studies on fluorinated phenol derivatives and pyridine Schiff bases have demonstrated that the position and number of fluorine substituents can dramatically affect antimicrobial activity and other biological properties. These findings have stimulated increased interest in developing fluorinated dimedone-derived Schiff bases as potential therapeutic agents and functional materials.
Structural Features and Classification
The structural architecture of 2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione encompasses several distinctive molecular features that define its chemical behavior and classification within the broader family of organic compounds. The compound represents a specific type of Schiff base formed through the condensation reaction between dimedone and 2-fluoroaniline, resulting in the formation of a carbon-nitrogen double bond that serves as the characteristic azomethine linkage.
The molecular framework can be systematically analyzed by examining its constituent components. The dimedone moiety contributes a six-membered ring structure containing two ketone groups at positions 1 and 3, with two methyl groups attached to the carbon at position 5. This cyclic diketone structure exhibits significant reactivity due to the presence of active methylene groups and the potential for tautomeric equilibrium between keto and enol forms. The 2-fluoroaniline component introduces an aromatic benzene ring with an amino group at position 1 and a fluorine atom at position 2, creating both electronic and steric effects that influence the overall molecular properties.
The formation of the azomethine linkage occurs through nucleophilic addition of the amino group to one of the carbonyl carbons of dimedone, followed by dehydration to generate the characteristic C=N double bond. This process results in a molecular structure where the nitrogen atom of the former aniline is now connected to the dimedone framework through the methylene bridge, creating the complete 2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione structure.
From a classification perspective, this compound belongs to several overlapping categories of organic molecules. Primarily, it is classified as a Schiff base or azomethine compound due to the presence of the C=N functional group. More specifically, it can be categorized as a secondary aldimine, as it is derived from the condensation of a primary amine with a ketone. The compound also falls under the classification of heterocyclic compounds due to the cyclohexanedione ring system, and it can be considered a fluorinated organic compound due to the presence of the fluorine substituent.
The electronic structure of the compound is significantly influenced by the fluorine substitution at the ortho position of the aniline ring. Fluorine, being the most electronegative element, creates a strong electron-withdrawing effect that affects the electron density distribution throughout the molecule. This electronic perturbation influences various molecular properties including reactivity, stability, and potential biological activity. Research has shown that the position of fluorine substitution can dramatically affect the properties of similar compounds, with ortho-fluorinated derivatives often exhibiting different behavior compared to para or meta-substituted analogs.
The molecular conformation and intermolecular interactions of 2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione are likely influenced by several factors including hydrogen bonding, fluorine-specific interactions, and aromatic stacking effects. Studies on related fluorinated Schiff bases have revealed the importance of intermolecular C-H···F interactions and intramolecular N-H···N hydrogen bonds in determining crystal structures and solid-state properties. These interactions play essential roles in the formation of organized molecular structures and can significantly influence the compound's physical and chemical properties.
Research Objectives and Scope
The research objectives surrounding 2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione encompass multiple interconnected areas of investigation that reflect the compound's potential applications and fundamental scientific interest. The primary objective focuses on establishing comprehensive synthetic methodologies for the preparation of this specific compound and related fluorinated dimedone-derived Schiff bases. This includes developing efficient, environmentally friendly synthetic protocols that maximize yield while minimizing waste and hazardous reagents.
Contemporary research has emphasized the development of green synthetic approaches for Schiff base preparation. Studies have demonstrated the successful application of environmentally benign methodologies including water-based reactions, microwave irradiation, and mechanochemical grinding techniques. Research has shown that water-based methods can produce yields of 80-90% for Schiff base synthesis from fluoroanilines and various aldehydes, while microwave and grinding methods also produce moderately high yields. These findings establish important precedents for developing sustainable synthetic routes to 2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione.
A second major research objective involves comprehensive structural characterization using advanced analytical techniques. This encompasses detailed spectroscopic analysis including Fourier-transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm molecular structure and purity. Research on similar dimedone-derived Schiff bases has established important spectroscopic benchmarks, including characteristic infrared frequencies for C=N stretching typically observed around 1644 cm⁻¹ and nuclear magnetic resonance chemical shifts for various molecular components.
The investigation of physicochemical properties represents another crucial research objective. This includes determining melting points, solubility profiles, thermal stability, and electronic properties such as optical band gaps. Studies on related compounds have demonstrated that dimedone-based Schiff bases can exhibit semiconducting properties with optical band gaps around 2.89 eV, suggesting potential applications in organic electronics. The specific influence of fluorine substitution on these properties requires systematic investigation to understand structure-property relationships.
Biological activity assessment constitutes a significant research scope area, particularly given the demonstrated antimicrobial and antifungal properties of related fluorinated Schiff bases. Research has shown that fluorinated pyridine Schiff bases can exhibit antifungal activity comparable to fluconazole, with the number and position of fluorine substituents critically affecting biological efficacy. Studies have revealed that compounds with two fluorine substitutions often demonstrate superior biological activity compared to mono-fluorinated analogs. These findings suggest that 2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione may possess interesting biological properties worthy of systematic evaluation.
The scope of research also extends to investigating potential applications in materials science and catalysis. Dimedone-derived compounds have shown promise as components in organic photovoltaic devices and as ligands in coordination chemistry. The unique electronic properties conferred by fluorine substitution may enhance these applications, potentially leading to improved performance in electronic devices or enhanced catalytic activity in various organic transformations.
Computational studies represent an increasingly important research objective, involving molecular modeling, density functional theory calculations, and molecular docking studies to predict properties and interactions. Research on related compounds has demonstrated the value of computational approaches in understanding structure-activity relationships and predicting biological activities. These theoretical investigations can guide experimental design and provide insights into molecular mechanisms.
The research scope also encompasses investigating potential drug delivery applications, particularly through inclusion complex formation with cyclodextrins. Studies have shown that Schiff bases can be successfully incorporated into cyclodextrin polymers, improving their solubility in aqueous media and enhancing biological activity. This approach may be particularly relevant for 2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione given the generally limited water solubility of fluorinated organic compounds.
Properties
IUPAC Name |
2-[(2-fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-15(2)7-13(18)10(14(19)8-15)9-17-12-6-4-3-5-11(12)16/h3-6,9,18H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWQVLSEYXHJRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that 2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione exhibits notable biological activities, particularly in the areas of antifungal and anticancer properties.
Antifungal Activity
In studies assessing its antifungal efficacy, the compound demonstrated significant inhibition against various fungal strains. The mechanism appears to involve disruption of fungal cell membrane integrity and interference with ergosterol biosynthesis.
| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Candida albicans | 18 | 50 |
| Aspergillus niger | 15 | 50 |
| Fusarium oxysporum | 20 | 100 |
Anticancer Activity
The compound also shows promise as an anticancer agent. In vitro studies have reported its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: MCF-7 Breast Cancer Cells
A study evaluated the effects of varying concentrations of the compound on MCF-7 breast cancer cells:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 | 85 | 10 |
| 25 | 65 | 30 |
| 50 | 40 | 60 |
The data suggest a dose-dependent response where higher concentrations lead to increased apoptosis.
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in fungal metabolism and cancer cell proliferation.
- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels contribute to cellular damage in cancer cells.
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, preventing further division.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key derivatives of 5,5-dimethyl-1,3-cyclohexanedione and their structural/functional distinctions:
Reactivity and Mechanistic Differences
- Fluorine vs. Chlorine Substituents : The electron-withdrawing fluorine atom in the target compound may reduce nucleophilicity at the methylene carbon compared to the chloro analogue, which acts as a Lewis acid catalyst . This difference impacts their roles in tandem reactions (e.g., Michael additions vs. electrophilic substitutions).
- Anilino vs. Hydrazino Groups: The hydrazino derivative () exhibits polychromism due to intramolecular charge transfer, a property absent in the fluoroanilino variant. This highlights the role of substituents in modulating photophysical behavior .
Preparation Methods
Preparation of 5,5-Dimethyl-1,3-cyclohexanedione
The synthesis of 5,5-dimethyl-1,3-cyclohexanedione is a crucial step. This compound can be prepared from 4-methyl-3-pentenyl-2-one and diethyl malonate through a condensation reaction, followed by decarboxylation and further modifications.
Preparation of 2-Fluoroaniline
2-Fluoroaniline is typically prepared through the fluorination of aniline or its derivatives. This process involves careful handling of fluorinating agents and control of reaction conditions to achieve the desired substitution pattern.
Synthesis of 2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione
The synthesis of 2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione likely involves a condensation reaction between 5,5-dimethyl-1,3-cyclohexanedione and 2-fluoroaniline . This reaction typically requires a suitable solvent and may involve the use of a catalyst or acid to facilitate the formation of the imine bond.
Analysis of Preparation Methods
Given the lack of specific literature on the exact synthesis of 2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione , a general approach based on similar compounds is proposed:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1. | Condensation of 4-methyl-3-pentenyl-2-one and diethyl malonate to form 5,5-dimethyl-1,3-cyclohexanedione | High temperature, acidic conditions | Variable |
| 2. | Fluorination of aniline to form 2-fluoroaniline | Fluorinating agents, controlled conditions | Moderate to high |
| 3. | Condensation of 5,5-dimethyl-1,3-cyclohexanedione with 2-fluoroaniline | Acidic conditions, solvent (e.g., ethanol or methanol) | Variable |
Research Findings and Challenges
- Synthetic Challenges : The synthesis of complex organic molecules like 2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione often involves multiple steps, each with its own set of challenges, such as controlling reaction conditions and achieving high yields.
- Safety Considerations : Handling fluorinating agents and other reactive chemicals requires careful safety protocols to avoid accidents.
- Future Directions : Further research is needed to optimize the synthesis of this compound, focusing on improving yields and reducing the complexity of the process.
Q & A
Basic Question: What are the standard synthetic routes for 2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via condensation of 2-fluoroaniline with 5,5-dimethyl-1,3-cyclohexanedione (dimedone) under acidic conditions. A representative protocol involves refluxing equimolar amounts of 2-fluoroaniline and dimedone in a 1:1 (v/v) mixture of acetic acid and ethanol for 3–6 hours . Optimization includes:
- Catalyst selection : Acetic acid acts as both solvent and catalyst, promoting enamine formation via protonation of the carbonyl group.
- Temperature control : Reflux (~80°C) ensures sufficient energy for imine bond formation without decomposition.
- Purification : Crystallization from ethanol yields orange crystals (melting point ~481 K) .
Basic Question: How can the molecular and crystal structure of this compound be characterized?
Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation. Key steps:
- Data collection : Single-crystal diffraction at 100 K (e.g., using Mo-Kα radiation, λ = 0.71073 Å).
- Structure refinement : Software like SHELXTL resolves asymmetric units, revealing cyclohexene ring conformations (envelope or twist-boat) and hydrogen-bonding networks .
- Validation : Compare bond lengths/angles with related structures (e.g., puckering parameters: Q = 0.443–0.448 Å, θ = 51.6°–126.3°) .
Advanced Question: How do conformational variations in the cyclohexene ring influence reactivity or biological activity?
Methodological Answer:
Conformational dynamics (e.g., envelope vs. twist-boat) affect steric accessibility and electronic properties:
- Crystallographic analysis : Asymmetric units (molecules A and B) in the title compound show opposing flap directions for cyclohexene rings, altering hydrogen-bonding patterns (N–H⋯O and C–H⋯O interactions) .
- Computational modeling : DFT calculations (B3LYP/6-31G**) can quantify energy differences between conformers and predict reactivity toward electrophiles or nucleophiles .
Advanced Question: How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Methodological Answer:
- Dose-response profiling : Conduct assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across a concentration gradient (0.1–100 µM).
- Mechanistic studies : Use fluorescence microscopy to differentiate membrane disruption (antimicrobial) from apoptosis (cytotoxic) pathways.
- Structure-activity relationship (SAR) : Modify substituents (e.g., fluorine position, methyl groups) to isolate biological targets .
Advanced Question: What strategies are recommended for analyzing intermolecular interactions that stabilize the crystal lattice?
Methodological Answer:
- Hydrogen-bond analysis : Identify N–H⋯O and C–H⋯O interactions using Mercury software (e.g., N1A–H1NA⋯O1B, 2.89 Å) .
- Aromatic stacking : Measure centroid distances (Cg⋯Cg = 3.498–3.663 Å) and dihedral angles between benzene rings to assess π-π interactions .
- Thermal stability : TGA/DSC analysis correlates lattice energy with decomposition temperatures .
Advanced Question: How can environmental fate studies be designed to assess ecological risks of this compound?
Methodological Answer:
- Partitioning studies : Determine log Kow (octanol-water) and soil adsorption coefficients (Koc) to model bioaccumulation .
- Degradation assays : Perform photolysis (UV light) and hydrolysis (pH 4–9) to identify breakdown products (e.g., fluoroaniline derivatives) .
- Ecotoxicology : Use Daphnia magna or Danio rerio models for acute/chronic toxicity thresholds (LC50, EC50) .
Basic Question: What analytical techniques are suitable for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC-DAD/UV : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase (acetonitrile:water, 70:30, 1 mL/min) and detection at λ = 254 nm .
- LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode (e.g., m/z 289 → 152 for quantification) to enhance sensitivity in biological samples .
Advanced Question: How can computational methods predict metabolic pathways or degradation products?
Methodological Answer:
- Metabolite prediction : Use software like Meteor (Lhasa Ltd.) to simulate Phase I/II transformations (e.g., hydroxylation, glucuronidation) .
- Docking studies : AutoDock Vina models interactions with cytochrome P450 enzymes (e.g., CYP3A4) to prioritize labile sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
